4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde
CAS No.:
Cat. No.: VC15836316
Molecular Formula: C15H23N3OS
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23N3OS |
|---|---|
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | 4-(5-tert-butylsulfanyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde |
| Standard InChI | InChI=1S/C15H23N3OS/c1-12-9-13(20-15(2,3)4)10-16-14(12)18-7-5-17(11-19)6-8-18/h9-11H,5-8H2,1-4H3 |
| Standard InChI Key | VNNSCZRHNPOBOI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CN=C1N2CCN(CC2)C=O)SC(C)(C)C |
Introduction
4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde is a synthetic organic compound belonging to the class of piperazine derivatives. It features a piperazine ring substituted with a pyridine moiety and a tert-butylthio group, providing unique chemical properties that are of interest in medicinal chemistry and material science . The compound's full chemical name reflects its complex structure, which includes both aliphatic and aromatic components.
Synthesis
The synthesis of 4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves several key steps, often requiring specific conditions such as temperature control and the use of solvents like dichloromethane or ethanol. Reaction yields and purities are often assessed using techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Mechanism of Action and Potential Applications
The mechanism of action for this compound is primarily based on its interaction with biological targets such as enzymes or receptors. The structural features, particularly the tert-butyl and pyridine groups, may enhance binding affinity and specificity towards these targets, potentially leading to modulation of various biological pathways. Compounds with similar structures can inhibit protein tyrosine phosphatases or act on neurotransmitter receptors, suggesting potential pharmacological applications in treating diseases related to these targets.
Analytical Techniques
The molecular structure of 4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular conformation and purity.
Chemical Reactions
This compound can undergo various chemical reactions, including oxidation with hydrogen peroxide, reduction with lithium aluminum hydride, and substitution reactions with various alkyl halides. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
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